molecular formula C15H8Cl2F2N2O3S2 B2496185 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005986-09-3

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2496185
CAS RN: 1005986-09-3
M. Wt: 437.26
InChI Key: CQOVPIHWXRXMTO-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H8Cl2F2N2O3S2 and its molecular weight is 437.26. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification and acylation reactions. These catalysts facilitate the formation of esters from alcohols and vinyl acetate at low catalyst loadings and room temperature, indicating potential applications in synthetic chemistry and industrial processes (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and demonstrated good antimicrobial activity against various bacterial strains causing infections. This suggests their potential as antimicrobial agents in medical and pharmaceutical applications (Mishra et al., 2019).

Aldose Reductase Inhibition

Iminothiazolidin-4-one acetate derivatives have been evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, indicating their potential in developing treatments for diabetic complications (Ali et al., 2012).

Antihypertensive Agents

Thiazolidinone derivatives have been explored for their antihypertensive α-blocking activity. The synthesis of these compounds and their pharmacological evaluation suggest their potential as antihypertensive agents (Abdel-Wahab et al., 2008).

Novel Synthesis Approaches

Efforts in synthesizing oxothiazolidine derivatives have led to the development of novel synthetic methods. These methods have applications in creating a variety of chemical entities for further pharmacological evaluation (Hassan et al., 2015).

properties

IUPAC Name

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F2N2O3S2/c1-24-11(22)5-21-12-8(19)2-6(18)3-9(12)25-15(21)20-14(23)7-4-10(16)26-13(7)17/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVPIHWXRXMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate

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